molecular formula C8H5F3O2 B578347 4-(Difluoromethoxy)-2-fluorobenzaldehyde CAS No. 1214358-05-0

4-(Difluoromethoxy)-2-fluorobenzaldehyde

Cat. No.: B578347
CAS No.: 1214358-05-0
M. Wt: 190.121
InChI Key: YYCQRWDSMUIVEY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound that features a benzene ring substituted with difluoromethoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxy-2-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)-2-fluorobenzoic acid

    Reduction: 4-(Difluoromethoxy)-2-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 4-(Difluoromethoxy)-2-chlorobenzaldehyde
  • 4-(Difluoromethoxy)-2-bromobenzaldehyde

Uniqueness

4-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to the presence of both difluoromethoxy and fluorine groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQRWDSMUIVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673306
Record name 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214358-05-0
Record name 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)-2-fluorobenzaldehyde
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